BenchChemオンラインストアへようこそ!

BuChE-IN-1

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

BuChE-IN-1 is a chrysin-derivative multi-target-directed ligand (MTDL) with 15-fold selectivity for BuChE over AChE (IC50: 0.48 μM vs 7.16 μM). Unlike generic cholinesterase inhibitors (e.g., rivastigmine ≈4.3 μM), it combines potent BuChE inhibition with strong ·OH radical scavenging (IC50 0.1674 μM) and Aβ1-42 aggregation inhibition. Ideal for advanced Alzheimer's disease models where BuChE is elevated. The mixed-type inhibition mechanism and available X-ray crystal structure make it a benchmark scaffold for medicinal chemistry. Superior potency enables lower working concentrations, minimizing assay interference.

Molecular Formula C23H23FN2O4S
Molecular Weight 442.5 g/mol
Cat. No. B11929258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuChE-IN-1
Molecular FormulaC23H23FN2O4S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)CN(CC1=CSC(=N1)COC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C23H23FN2O4S/c1-15(2)10-26(23(27)16-3-8-20-21(9-16)30-14-29-20)11-18-13-31-22(25-18)12-28-19-6-4-17(24)5-7-19/h3-9,13,15H,10-12,14H2,1-2H3
InChIKeyHFRZJOXEZTXXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BuChE-IN-1: A Selective Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research Procurement


BuChE-IN-1 refers to a class of compounds designed to inhibit butyrylcholinesterase (BuChE), an enzyme increasingly recognized as a biomarker in progressed Alzheimer's disease (AD). The most well-characterized compound under this name is a chrysin derivative (CAS 84212-49-7), also known as AChE/BuChE-IN-1 [1]. This compound is a selective BuChE inhibitor with a reported IC50 of 0.48 μM against BuChE and a lesser inhibitory effect on acetylcholinesterase (AChE) with an IC50 of 7.16 μM [1]. It is a multi-target-directed ligand (MTDL) designed to address multiple facets of AD pathology, including cholinesterase inhibition, reactive oxygen species (ROS) scavenging, and Aβ aggregation inhibition [1].

Why BuChE-IN-1 Cannot Be Substituted by Generic Cholinesterase Inhibitors in Research


Generic cholinesterase inhibitors, such as donepezil or rivastigmine, primarily target acetylcholinesterase (AChE) or act as dual AChE/BuChE inhibitors with varying selectivity profiles. Substituting BuChE-IN-1 with a generic inhibitor would compromise the specific research objective of selectively inhibiting BuChE. BuChE-IN-1 (Compound 1) was specifically designed as a multi-target-directed ligand (MTDL) with a demonstrated selectivity index (SI) of 15 for BuChE over AChE, a profile not replicated by standard clinical inhibitors [1]. Furthermore, its multi-faceted activity against ROS and Aβ aggregation [1] is not a feature of most generic cholinesterase inhibitors, making it irreplaceable for studies investigating these specific pathological pathways in Alzheimer's disease.

Quantitative Comparative Evidence for BuChE-IN-1 Differentiation


BuChE Selectivity Index Comparison: BuChE-IN-1 vs. Parent Chrysin

BuChE-IN-1 (Compound 1) exhibits a 15-fold selectivity for BuChE over AChE, a significant improvement over the parent compound chrysin, which shows no significant selectivity [1]. This was determined by comparing the IC50 values for BuChE and AChE inhibition.

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

Comparative BuChE Inhibitory Potency: BuChE-IN-1 vs. Rivastigmine

BuChE-IN-1 (Compound 1) inhibits BuChE with an IC50 of 0.48 μM. In a cross-study comparison, this is more potent than the clinically used dual inhibitor rivastigmine, which has a reported IC50 of approximately 4.3 μM for BuChE [1][2]. This indicates a higher intrinsic activity against the BuChE target.

Alzheimer's disease Cholinesterase inhibition Enzyme kinetics

Mechanism of Action: Mixed-Type Inhibition Profile of BuChE-IN-1

Kinetic studies revealed that BuChE-IN-1 (Compound 1) acts as a mixed-type inhibitor, capable of binding to both the free enzyme and the enzyme-substrate complex [1]. This contrasts with purely competitive inhibitors like donepezil, which only bind to the active site [2]. The mixed-type inhibition suggests interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Enzyme kinetics Mechanism of action Drug design

Multi-Target Activity: ROS Scavenging and Aβ Aggregation Inhibition by BuChE-IN-1

BuChE-IN-1 (Compound 1) demonstrates significant hydroxyl radical (·OH) scavenging activity with an IC50 of 0.1674 μM [1]. It also inhibits Aβ1-42 aggregation, including self-aggregation, Cu2+-induced, and AChE-induced aggregation [1]. While direct comparative data for these specific activities against a reference compound is limited in the primary source, this multi-target profile is a key differentiator from single-mechanism cholinesterase inhibitors.

Alzheimer's disease Oxidative stress Amyloid-beta

Optimal Research Applications for BuChE-IN-1 Based on Differentiated Evidence


Selective BuChE Target Validation in Alzheimer's Disease Models

BuChE-IN-1 is optimally used in in vitro and in vivo studies where the primary objective is to validate the specific role of BuChE in Alzheimer's disease pathology. Its 15-fold selectivity for BuChE over AChE ensures that observed effects are predominantly mediated by BuChE inhibition, minimizing confounding results from AChE off-target activity [1]. This is particularly crucial in advanced AD models where BuChE levels are elevated.

Investigating Multi-Target-Directed Ligand (MTDL) Synergy in AD

Given its demonstrated activities against ROS and Aβ aggregation in addition to BuChE inhibition, BuChE-IN-1 is an ideal tool compound for investigating the synergistic effects of a multi-target approach to AD [1]. Researchers can use this compound to study the interplay between cholinergic dysfunction, oxidative stress, and amyloid pathology in a single experimental system, which is not possible with single-target inhibitors.

Structure-Activity Relationship (SAR) Studies for Novel BuChE Inhibitors

The well-characterized mixed-type inhibition mechanism and the availability of an X-ray crystal structure for its copper complex make BuChE-IN-1 a valuable scaffold for medicinal chemistry efforts [1]. Its potent and selective BuChE inhibition profile serves as a benchmark for designing and evaluating new generations of BuChE inhibitors with improved drug-like properties.

Biochemical Assays Requiring High BuChE Potency

For biochemical assays that demand robust and reliable BuChE inhibition, BuChE-IN-1's IC50 of 0.48 μM offers a potent and validated tool [1]. Its superior potency compared to the clinical comparator rivastigmine (≈4.3 μM) [2] allows for lower working concentrations, reducing potential assay interference and making it suitable for high-throughput screening or sensitive enzymatic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for BuChE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.